molecular formula C17H27NO6 B4000245 N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate

N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate

Cat. No.: B4000245
M. Wt: 341.4 g/mol
InChI Key: NAKXTTHCGMKJST-UHFFFAOYSA-N
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Description

N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate is a useful research compound. Its molecular formula is C17H27NO6 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18383758 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Phosphine-Catalyzed Annulation

A study by Zhu, Lan, and Kwon (2003) demonstrated the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation, employing ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst. This method showcases the compound's utility in creating complex organic structures with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Catalytic and Biocatalytic Activities

Anticancer and Catalytic Activities

A 2019 study by Ta, Ghosh, et al., explored the use of oxovanadium(V), dioxomolybdenum(VI), and copper(II) complexes of an amide–imine conjugate for their anticancer properties and (bio)catalytic activities. The study indicates potential applications in medicinal chemistry and catalysis, specifically in the oxidation of organic substrates (Ta, Ghosh, et al., 2019).

Materials Science and Polymer Chemistry

Spin Interactions in Metal Complexes

Bill, Müller, et al. (1999) investigated the intramolecular spin interactions in bis(phenoxyl)metal complexes of zinc(II) and copper(II), highlighting the compound's role in developing materials with unique magnetic properties. These findings are significant for applications in magnetic storage devices and spintronics (Bill, Müller, et al., 1999).

Environmental Applications

Oxidative Metabolism Studies

Research by Turini, Amato, et al. (1998) on the oxidation of methyl- and ethyl-tertiary-butyl ethers in rat liver microsomes discusses the compound's metabolism and potential environmental impact, offering insights into its behavior in biological systems and the environment (Turini, Amato, et al., 1998).

Properties

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]-N-methylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-4-6-11-16(3)12-13-18-15-10-8-7-9-14(15)17-5-2;3-1(4)2(5)6/h7-10H,4-6,11-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKXTTHCGMKJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCOC1=CC=CC=C1OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.